

An In-depth Technical Guide to the Crystal Structure of Ammonium Tetraphenylborate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium tetraphenylborate

Cat. No.: B078499

[Get Quote](#)

This guide provides a comprehensive overview of the crystal structure of **ammonium tetraphenylborate** ($\text{NH}_4\text{B}(\text{C}_6\text{H}_5)_4$), a compound of significant interest in chemical and pharmaceutical research due to its role in precipitation reactions and as a bulky, non-coordinating anion. This document details the crystallographic data obtained from X-ray and neutron diffraction studies, outlines the experimental protocols for its synthesis and structural analysis, and presents a visual representation of the crystallographic workflow.

Quantitative Crystallographic Data

The crystal structure of **ammonium tetraphenylborate** has been determined at various temperatures using single-crystal X-ray and neutron diffraction. The key crystallographic parameters are summarized in the table below. The use of neutron diffraction is particularly noteworthy as it allows for the precise localization of the hydrogen atoms of the ammonium cation, providing a deeper understanding of the hydrogen bonding interactions within the crystal lattice.^[1]

Parameter	X-ray Diffraction (295 K)	Neutron Diffraction (293 K)	Neutron Diffraction (120 K)	Neutron Diffraction (20 K)
Formula	$C_{24}H_{24}BN$	$C_{24}H_{24}BN$	$C_{24}H_{24}BN$	$C_{24}H_{24}BN$
Molecular Weight	337.27 g/mol	337.27 g/mol	337.27 g/mol	337.27 g/mol
Crystal System	Tetragonal	Tetragonal	Tetragonal	Tetragonal
Space Group	I-42m (No. 121)	I-42m (No. 121)	I-42m (No. 121)	I-42m (No. 121)
a, b (Å)	11.218(2)	11.221(2)	11.163(2)	11.1208(6)
c (Å)	7.931(1)	7.935(2)	7.876(2)	8.0033(5)
α, β, γ (°)	90	90	90	90
Volume (Å³)	998.1(3)	999.5(4)	981.8(4)	990.5(1)
Z	2	2	2	2
Calculated Density (g/cm³)	1.122	1.120	1.139	1.129
Radiation Type	Mo K α (λ = 0.71073 Å)	Neutrons (λ = 1.238 Å)	Neutrons (λ = 1.238 Å)	Neutrons (λ = 1.238 Å)
R-factor	0.038	0.057	0.049	0.0516

Experimental Protocols

2.1. Synthesis and Crystallization

The synthesis of **ammonium tetraphenylborate** is typically achieved through a precipitation reaction.

Materials:

- Ammonium chloride (NH_4Cl)
- Sodium tetraphenylborate ($NaB(C_6H_5)_4$)

- Deionized water
- Acetone
- Diethyl ether

Procedure:

- Prepare a saturated aqueous solution of ammonium chloride.
- Prepare a saturated aqueous solution of sodium tetraphenylborate.
- Slowly add the sodium tetraphenylborate solution to the ammonium chloride solution with constant stirring.
- A white, granular precipitate of **ammonium tetraphenylborate** will form immediately.
- Continue stirring for 10-15 minutes to ensure complete precipitation.
- Collect the precipitate by vacuum filtration and wash it with deionized water.
- Wash the precipitate with diethyl ether to remove any organic impurities.
- For single crystals suitable for X-ray or neutron diffraction, recrystallization is necessary. Dissolve the crude product in a minimal amount of a hot acetone/water (9:1 v/v) mixture.
- Allow the solution to cool slowly to room temperature.
- Colorless, well-formed crystals will deposit over a period of several hours to days.
- Collect the crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

2.2. Single-Crystal X-ray Diffraction (SCXRD)

The following is a representative protocol for the determination of the crystal structure of **ammonium tetraphenylborate** by SCXRD.

Instrumentation:

- Bruker AXS SMART APEX CCD diffractometer
- Graphite-monochromated Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$)
- Cryogenic system for low-temperature data collection

Data Collection:

- A suitable single crystal of **ammonium tetraphenylborate** is selected and mounted on a glass fiber or a loop.
- The crystal is placed on the goniometer head of the diffractometer.
- The temperature is lowered to the desired value (e.g., 295 K or 120 K) using a stream of cold nitrogen gas.
- A series of ω and φ scans are performed to collect a full sphere of diffraction data.
- The diffraction intensities are integrated and corrected for Lorentz and polarization effects.

Structure Solution and Refinement:

- The space group is determined from the systematic absences in the diffraction data.
- The structure is solved using direct methods (e.g., with the SHELXS software package).
- The atomic positions and anisotropic displacement parameters are refined by full-matrix least-squares on F^2 .
- Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

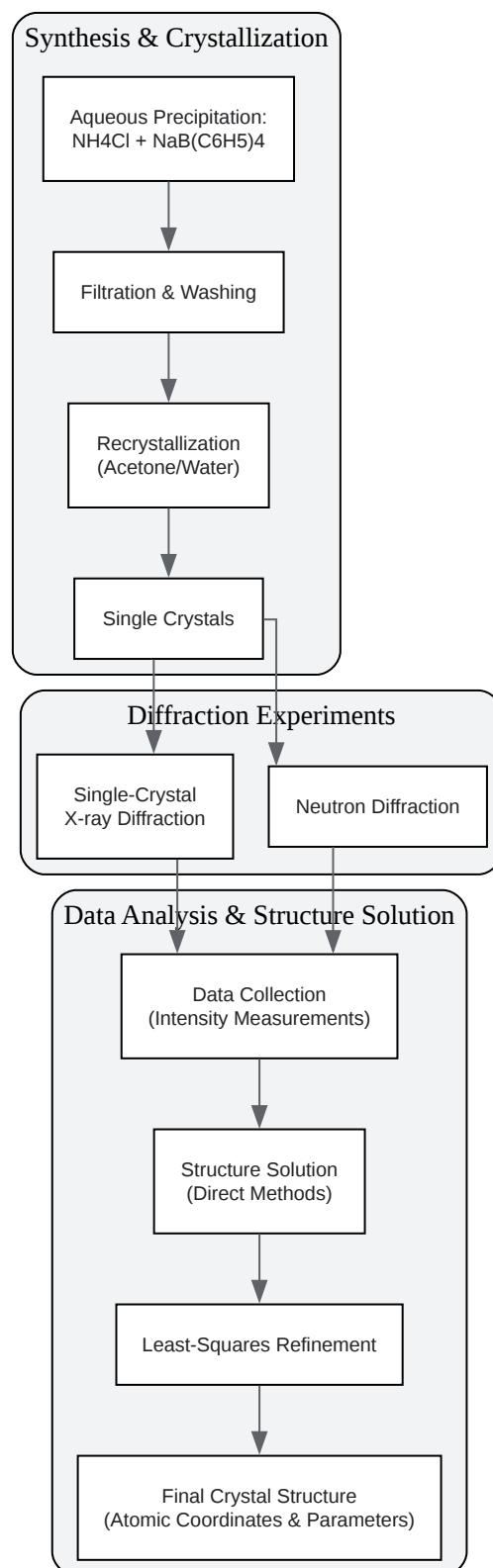
2.3. Neutron Diffraction

Neutron diffraction experiments are crucial for accurately determining the positions of hydrogen atoms.

Instrumentation:

- A four-circle neutron diffractometer at a research reactor (e.g., the D9 instrument at the Institut Laue-Langevin).
- A monochromatic neutron beam.
- A closed-cycle helium cryostat for low-temperature measurements.

Data Collection:


- A large, high-quality single crystal of **ammonium tetraphenylborate** is mounted on an aluminum pin.
- The crystal is cooled to the target temperature (e.g., 293 K, 120 K, or 20 K).[\[1\]](#)
- The unit cell parameters are determined by centering a set of reflections.
- The intensities of a unique set of reflections are measured. Data collection can take several days due to the lower flux of neutron sources compared to X-ray sources.

Structure Solution and Refinement:


- The structure is refined starting from the atomic coordinates obtained from the X-ray diffraction study.
- The refinement is carried out against F^2 using a least-squares program.
- All atoms, including hydrogen, are refined with anisotropic displacement parameters.

Visualized Experimental and Logical Workflow

The following diagrams illustrate the key workflows in determining the crystal structure of **ammonium tetraphenylborate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis, crystallization, and structure determination of **ammonium tetraphenylborate**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of crystallographic data for structure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Short N+-H...Ph hydrogen bonds in ammonium tetraphenylborate characterized by neutron diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure of Ammonium Tetraphenylborate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078499#crystal-structure-of-ammonium-tetraphenylborate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com